molecular formula C23H29N3O3 B2609227 1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine CAS No. 2034429-53-1

1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine

Cat. No.: B2609227
CAS No.: 2034429-53-1
M. Wt: 395.503
InChI Key: VWDUAYMHWUIDOG-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyridine ring linked through an oxolan-2-yl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine core is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,3-dimethylphenyl group.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction with a suitable pyridine derivative.

    Introduction of the Oxolan-2-yl Methoxy Group: The final step involves the reaction of the pyridine derivative with oxolan-2-yl methanol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the pyridine and oxolan-2-yl methoxy groups, resulting in different chemical properties and applications.

    4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine:

Uniqueness

1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17-5-3-7-21(18(17)2)25-10-12-26(13-11-25)23(27)19-8-9-22(24-15-19)29-16-20-6-4-14-28-20/h3,5,7-9,15,20H,4,6,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDUAYMHWUIDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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